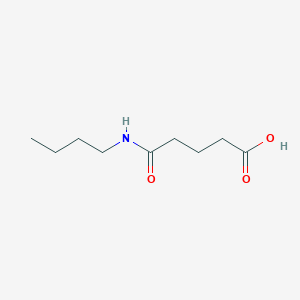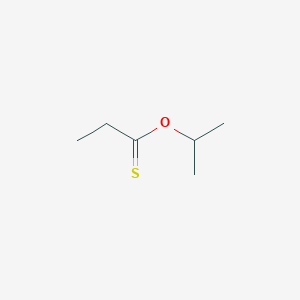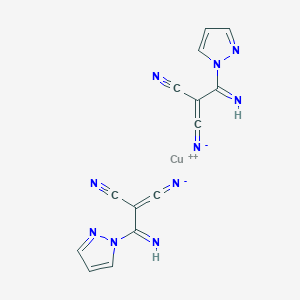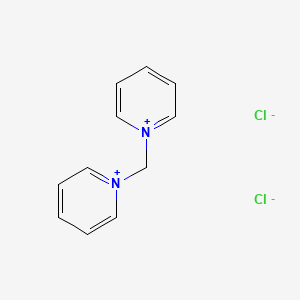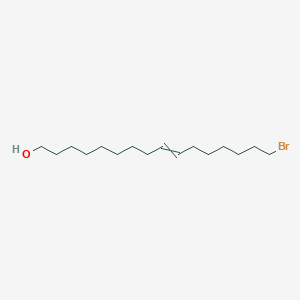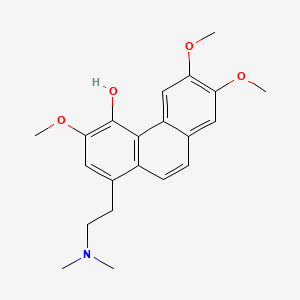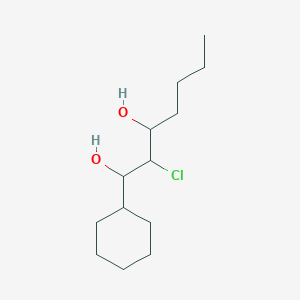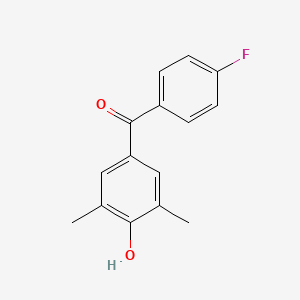![molecular formula C17H18O4 B14335424 4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol CAS No. 105531-76-8](/img/structure/B14335424.png)
4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol is an organic compound with a complex structure that includes a dioxane ring and a methoxyphenyl group
Métodos De Preparación
The synthesis of 4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as toluene or ethanol and bases like potassium carbonate.
Análisis De Reacciones Químicas
4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol involves its interaction with molecular targets through its phenolic and methoxy groups. These interactions can lead to various biological effects, such as inhibition of specific enzymes or modulation of receptor activity . The compound’s ability to absorb UV radiation also makes it useful in sunscreen formulations .
Comparación Con Compuestos Similares
4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol can be compared with other similar compounds, such as:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in its overall structure and applications.
2-Methoxy-5-((phenylamino)methyl)phenol: Another compound with a methoxyphenyl group, used in different chemical and biological contexts.
These comparisons highlight the unique structural features and applications of this compound.
Propiedades
Número CAS |
105531-76-8 |
|---|---|
Fórmula molecular |
C17H18O4 |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
4-[5-(4-methoxyphenyl)-1,3-dioxan-2-yl]phenol |
InChI |
InChI=1S/C17H18O4/c1-19-16-8-4-12(5-9-16)14-10-20-17(21-11-14)13-2-6-15(18)7-3-13/h2-9,14,17-18H,10-11H2,1H3 |
Clave InChI |
MENHEEQXMQTGEM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2COC(OC2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


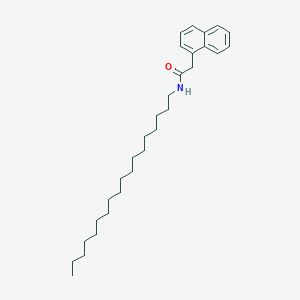
![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14335345.png)
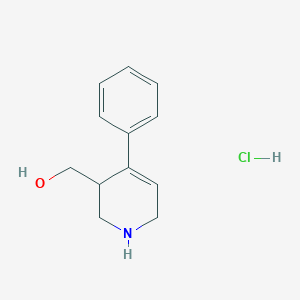
![N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14335358.png)
